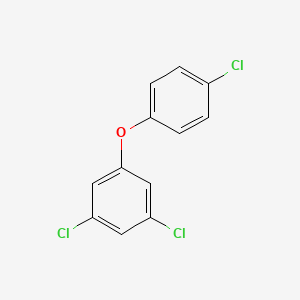

3,4',5-Trichlorodiphenyl ether

Description

3,4',5-Trichlorodiphenyl ether (PCDE-39) is a chlorinated aromatic ether with the molecular formula C₁₂H₇Cl₃O and a molecular weight of 273.543 g/mol . It belongs to the polychlorinated diphenyl ether (PCDE) family, which includes congeners differentiated by the number and position of chlorine substituents. While PCDE-39 is less studied than its brominated counterparts, its physicochemical properties and environmental behavior are influenced by its chlorination pattern .

Properties

CAS No. |

24910-73-4 |

|---|---|

Molecular Formula |

C12H7Cl3O |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

1,3-dichloro-5-(4-chlorophenoxy)benzene |

InChI |

InChI=1S/C12H7Cl3O/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7H |

InChI Key |

CCEZFZGXWFJQEF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC2=CC(=CC(=C2)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=CC(=C2)Cl)Cl)Cl |

Other CAS No. |

24910-73-4 |

solubility |

3.02e-06 M |

vapor_pressure |

1.72e-04 mmHg |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers of Trichlorodiphenyl Ethers

The position of chlorine atoms significantly impacts physicochemical properties and environmental fate. Key isomers include:

| Congener | Chlorine Substituents | Henry’s Law Constant (Pa·m³/mol) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| PCDE-39 | 3,4',5 | 1.6×10⁻¹ | Not reported | 273.543 |

| PCDE-37 | 3,4,4' | 1.6×10⁻¹ | Not reported | 273.543 |

| PCDE-38 | 3,4,5 | 9.1×10⁻³ | Not reported | 273.543 |

| PCDE-31 | 2,4',5 | Not reported | 258.3 | 273.543 |

Key Findings :

- Volatility : PCDE-39 and PCDE-37 exhibit higher Henry’s Law constants than PCDE-38, indicating greater volatility and partitioning into the air .

- Structural Influence : The lack of melting point data for PCDE-39 limits direct comparison, but PCDE-31’s high melting point (258.3°C) suggests that ortho-substituted chlorines (e.g., 2-position) may enhance molecular rigidity .

Comparison with Differentially Chlorinated Congeners

Dichlorodiphenyl Ethers

3,4'-Dichlorodiphenyl ether (CAS 6842-62-2) has a molecular weight of 239.10 g/mol and fewer chlorine atoms than PCDE-37. Reduced chlorination decreases molecular weight and likely enhances solubility in water, though specific data are unavailable. Dichloro congeners are generally less persistent in the environment compared to trichloro derivatives .

Tetrachlorodiphenyl Ethers

Examples include 2,4,4',5-Tetrachlorodiphenyl ether (PCDE-74) and 3,3',4,4'-Tetrachlorodiphenyl ether (PCDE-77).

Comparison with Brominated Analogs

Bromine’s larger atomic radius increases molecular weight and may enhance thermal stability and flame retardancy. For example, 3,4-Dibromodiphenyl ether (CAS 147217-80-9) is used in industrial applications, highlighting the role of halogen type in functional properties .

Environmental and Toxicological Considerations

- Volatility and Fate : PCDE-39’s Henry’s Law constant (1.6×10⁻¹) suggests moderate volatility, favoring atmospheric transport over aquatic retention .

- Persistence : Higher chlorination (e.g., tetrachloro congeners) correlates with increased environmental persistence, though degradation rates for PCDE-39 remain unquantified .

Data Gaps and Research Needs

- Melting points, boiling points, and octanol-water partition coefficients (log Kₒw) for PCDE-39 and its isomers.

- Empirical studies on bioaccumulation, degradation pathways, and ecotoxicological endpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.